molecular formula C18H19N5O2S B2364965 (4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone CAS No. 2191213-71-3

(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone

Cat. No.: B2364965
CAS No.: 2191213-71-3
M. Wt: 369.44
InChI Key: UXNCMCXURLOHJW-UHFFFAOYSA-N
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Description

The compound “(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone” is a derivative of 1,3,4-thiadiazole . The 1,3,4-thiadiazole nucleus is one of the most important and well-known heterocyclic nuclei, which is a common and integral feature of a variety of natural products and medicinal agents . This compound has shown good antiproliferative activity against various types of cancers .


Synthesis Analysis

The synthesis of this compound involves the introduction of a hydrophilic skeleton and different chains based on BPTES . The synthesis process also involves the use of semi/thiosemicarbazide and sodium acetate .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . This structure exhibits a wide variety of biological activity .


Chemical Reactions Analysis

The chemical reactions involving this compound have shown a broad spectrum of activity against various pathogens . A new series of 2- [ [1 (2H)-phthalazinone-2-yl]methyl/ethyl]-5-arylamino-1,3,4-thiadiazole derivatives was evaluated in vitro for antimicrobial activity against bacteria and fungal species .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from its IR spectrum, which shows a characteristic band at 1713 cm −1, attributed to C=O stretching frequency .

Scientific Research Applications

Antimicrobial and Antifungal Applications

Compounds related to "(4-((1,3,4-thiadiazol-2-yl)oxy)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone" have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, derivatives of thiadiazole were prepared and showed significant antitubercular and antifungal activities (Syed, Alagwadi, & Alegaon, 2013). Similarly, novel thiazolyl pyrazole and benzoxazole compounds were synthesized and displayed promising antibacterial effects (Landage, Thube, & Karale, 2019).

Anticancer Applications

The compound and its derivatives have been evaluated for anticancer properties as well. Research has demonstrated the synthesis of related compounds with promising anticancer evaluations, highlighting the potential utility in combating various cancer cell lines (Jilloju et al., 2021).

Insecticidal Activities

Investigations into the insecticidal properties of piperidine thiazole compounds revealed certain derivatives possess notable activities against armyworm, showcasing the compound's potential in pest management applications (Ding et al., 2019).

Enzyme Inhibitory and Molecular Docking Studies

Research on thiophene-based heterocyclic compounds related to the main compound has indicated significant enzyme inhibitory activities against enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST), with molecular docking studies providing insights into the interaction mechanisms (Cetin et al., 2021).

Mechanism of Action

The mechanism of action of this compound involves binding with SV2 protein . This binding results in anticonvulsant activity, making the compound highly effective and less toxic .

Future Directions

The future directions for the research on this compound could involve further exploration of its structure-activity relationship . This could lead to the discovery of superior derivative compounds . Additionally, more research could be conducted to explore its various biological activities and potential applications in medicine .

Properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[4-(1,3,4-thiadiazol-2-yloxy)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2S/c1-13-16(11-20-23(13)14-5-3-2-4-6-14)17(24)22-9-7-15(8-10-22)25-18-21-19-12-26-18/h2-6,11-12,15H,7-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXNCMCXURLOHJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCC(CC3)OC4=NN=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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